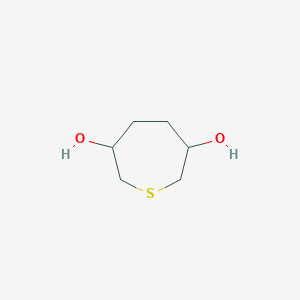
tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate is a compound of interest in organic chemistry due to its unique structure and reactivity This compound features a tert-butyl carbamate group, which is known for its stability and utility in various chemical reactions
Preparation Methods
The synthesis of tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a involving a suitable precursor.
Introduction of the Vinyl Group: The vinyl group can be introduced via a using appropriate reagents and conditions.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is typically introduced through a using tert-butyl chloroformate and a suitable amine.
Chemical Reactions Analysis
tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Palladium-Catalyzed Reactions: The tert-butyl carbamate group can participate in with various aryl halides, forming N-Boc-protected anilines.
Scientific Research Applications
tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the azetidinone ring and vinyl group allows for specific interactions with the enzyme’s active site, leading to inhibition of its function.
Comparison with Similar Compounds
tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the azetidinone ring and vinyl group.
N-Boc-protected anilines: Compounds that feature a tert-butyl carbamate group attached to an aniline, used in similar palladium-catalyzed reactions.
Azetidinone derivatives: Compounds containing the azetidinone ring, which are used in various chemical and biological applications.
The unique combination of the azetidinone ring, vinyl group, and tert-butyl carbamate group in this compound makes it a versatile and valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-2-ethenyl-1-hydroxy-4-oxoazetidin-3-yl]carbamate |
InChI |
InChI=1S/C10H16N2O4/c1-5-6-7(8(13)12(6)15)11-9(14)16-10(2,3)4/h5-7,15H,1H2,2-4H3,(H,11,14)/t6?,7-/m0/s1 |
InChI Key |
VKCBVFITKCAJBA-MLWJPKLSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C(N(C1=O)O)C=C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(N(C1=O)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


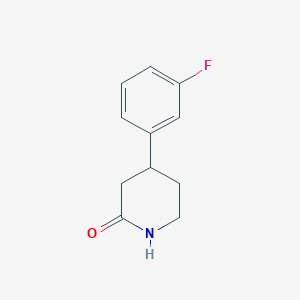
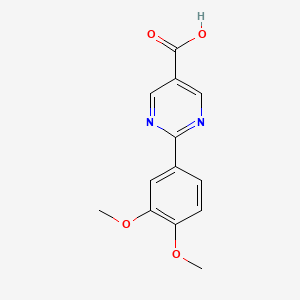
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)
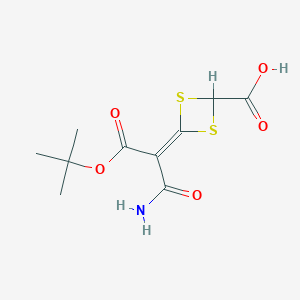
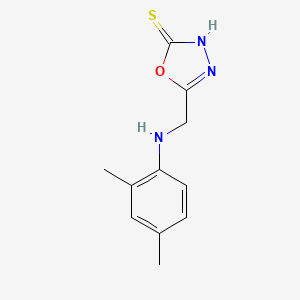

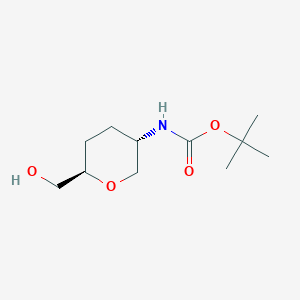
![N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B11765903.png)
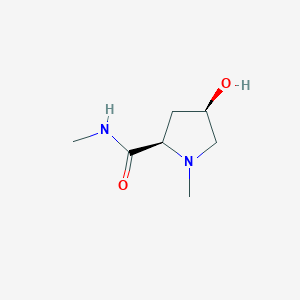

![1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate](/img/structure/B11765912.png)

